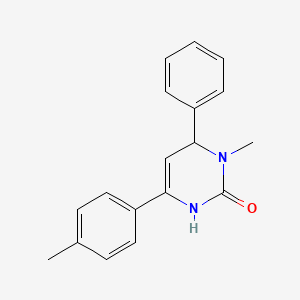
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a dihydropyrimidinone core substituted with methyl, phenyl, and methylphenyl groups, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, and conducted under reflux conditions.
Biginelli Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone core to tetrahydropyrimidinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can produce various substituted dihydropyrimidinones.
Aplicaciones Científicas De Investigación
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the 6-(4-methylphenyl) substitution.
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the 3-methyl substitution.
Uniqueness
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups at different positions on the dihydropyrimidinone core can enhance its interaction with molecular targets, potentially leading to improved efficacy in various applications.
Propiedades
Número CAS |
88129-09-3 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
3-methyl-6-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-13-8-10-14(11-9-13)16-12-17(20(2)18(21)19-16)15-6-4-3-5-7-15/h3-12,17H,1-2H3,(H,19,21) |
Clave InChI |
TVHSOLFOPLURDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(N(C(=O)N2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


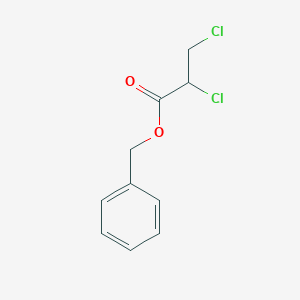
![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
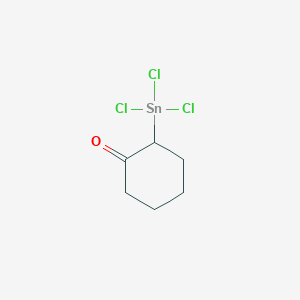

![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
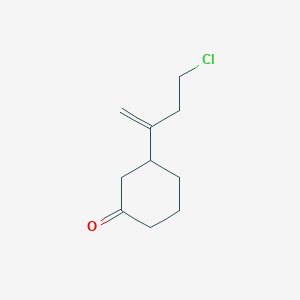
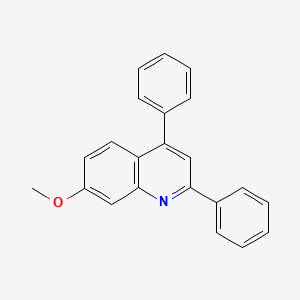
silane](/img/structure/B14388145.png)

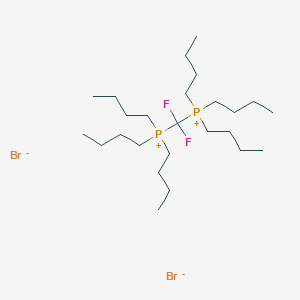
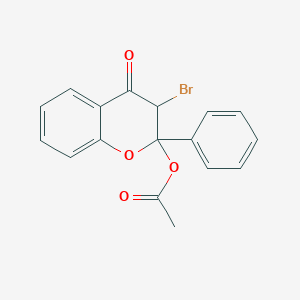
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
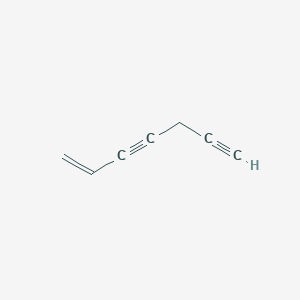
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
